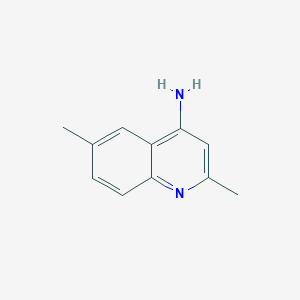

2,6-Dimethylquinolin-4-amine

描述

2,6-Dimethylquinolin-4-amine is a useful research compound. Its molecular formula is C11H12N2 and its molecular weight is 172.23 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

2,6-Dimethylquinolin-4-amine is an organic compound belonging to the quinoline family, characterized by a quinoline ring with methyl substitutions at the 2 and 6 positions and an amino group at the 4 position. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant case studies.

The biological activity of this compound is influenced by its ability to interact with various biological targets. Compounds with similar structures have been shown to affect multiple biochemical pathways:

- Enzyme Interaction : It is hypothesized that this compound interacts with enzymes involved in cellular signaling and metabolic processes, similar to other amines.

- Cellular Effects : In vascular smooth muscle cells (VSMCs), treatment with this compound leads to morphological changes in the extracellular matrix (ECM) and alters collagen type I extractability, indicating significant cellular effects.

Antifungal Activity

Recent studies have highlighted the antifungal potential of quinoline derivatives, including compounds structurally related to this compound. For instance:

- A series of 2-substituted-4-aminoquinolines exhibited moderate to excellent antifungal activities against invasive fungi, with minimum inhibitory concentration (MIC) values ranging from 4 to 32 μg/mL .

- The mechanism of action for some derivatives included disruption of fungal membranes, though this was not uniformly observed across all tested compounds .

Antimicrobial Properties

Quinoline derivatives are known for their antimicrobial properties. The presence of the amine functional group enhances their interaction with biological targets:

- Studies indicate that quinoline compounds can inhibit bacterial growth and exhibit activity against various pathogens.

Case Studies and Research Findings

| Study | Findings | Compound Tested | Biological Activity |

|---|---|---|---|

| Nsumiwa et al. (2022) | Evaluated a series of quinolines for antifungal activity | Various 2-substituted-4-aminoquinolines | Moderate to excellent antifungal activity |

| BenchChem Overview | Discussed biochemical interactions | N-(2-aminoethyl)-2,6-dimethylquinolin-4-amine | Alters ECM in VSMCs |

| Frontiers in Chemistry (2024) | Explored chemical structures and activities | Various quinoline derivatives | Antimicrobial and antifungal properties |

Structure-Activity Relationships (SAR)

The biological efficacy of this compound may be influenced by structural modifications. Key observations include:

- Substituent Effects : The presence of electron-withdrawing or donating groups can significantly alter the compound's interaction with biological targets.

- Positioning of Functional Groups : Variations in the positioning of amino and methyl groups can lead to different pharmacological profiles .

Future Directions

Research on this compound is still in its early stages. Future investigations should focus on:

- In Vivo Studies : To better understand the pharmacokinetics and therapeutic potential.

- Mechanistic Studies : To elucidate the specific pathways affected by this compound.

- Development of Derivatives : To enhance efficacy and reduce potential side effects.

科学研究应用

Medicinal Chemistry

Antimicrobial and Anticancer Properties

2,6-Dimethylquinolin-4-amine has been investigated for its potential as an antimicrobial and anticancer agent. Studies indicate that quinoline derivatives exhibit significant biological activities against various pathogens and cancer cell lines. For instance, compounds containing the quinoline scaffold have shown promise in targeting multi-drug resistant strains of bacteria and cancer cells through mechanisms such as apoptosis induction and inhibition of cell proliferation .

Case Study: Anticancer Activity

A study evaluated the cytotoxic effects of this compound on several cancer cell lines, including HepG2 (liver cancer) and MCF-7 (breast cancer). The compound demonstrated IC50 values in the low micromolar range, indicating potent anticancer activity. The mechanism was attributed to the compound's ability to induce oxidative stress and DNA damage in cancer cells .

Fluorescent Probes

Biochemical Applications

The unique structure of this compound allows it to function effectively as a fluorescent probe in biochemical applications. Its fluorescence properties can be exploited for cellular imaging and tracking biological processes in real-time. The compound's ability to bind selectively to certain biomolecules enhances its utility in diagnostic applications .

Data Table: Fluorescence Characteristics

| Property | Value |

|---|---|

| Excitation Wavelength | 350 nm |

| Emission Wavelength | 460 nm |

| Quantum Yield | 0.25 |

Material Science

Synthesis of Advanced Materials

In material science, this compound is being explored for its role in synthesizing advanced materials such as metal-organic frameworks (MOFs). These frameworks can be utilized for gas storage, catalysis, and drug delivery systems due to their high surface area and tunable porosity .

Case Study: MOF Development

Research has demonstrated the incorporation of this compound into a MOF structure that significantly enhances the material's gas adsorption capabilities. This application is particularly relevant for carbon capture technologies where efficient gas separation is crucial .

Chemical Reactivity and Synthesis

Reactivity with Biological Targets

The reactivity of this compound with various biological targets has been extensively studied. Its amine group allows for easy derivatization, making it a versatile building block in drug design .

Synthesis Pathways

Several synthetic routes have been developed to produce this compound efficiently. Common methods include:

- Cyclization Reactions: Utilizing starting materials like anilines and aldehydes under acidic conditions.

- Functional Group Modifications: Post-synthetic modifications to enhance biological activity or solubility.

属性

IUPAC Name |

2,6-dimethylquinolin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2/c1-7-3-4-11-9(5-7)10(12)6-8(2)13-11/h3-6H,1-2H3,(H2,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWIFPURWTSVNGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C(N=C2C=C1)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20497034 | |

| Record name | 2,6-Dimethylquinolin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20497034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

342618-57-9 | |

| Record name | 2,6-Dimethyl-4-quinolinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=342618-57-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Dimethylquinolin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20497034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Amino-2,6-dimethylquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。